Cas no 807-20-5 (Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-)

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- structure
807-20-5 structure
Product Name:Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
Numero CAS:807-20-5
MF:C24H30N3OP
MW:407.488266468048
CID:727253
PubChem ID:427979
Update Time:2025-04-19

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-bis[4-(dimethylamino)phenyl]phosphoryl-N,N-dimethylaniline
    • N1,N1-DIMETHYL-4-(DI[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL)ANILINE
    • tris(4-Dimethylaminophenyl)phosphine oxide
    • BIM-0004900.P001
    • 4,4',4''-phosphoryltris(N,N-dimethylaniline)
    • AKOS001485438
    • Q27894664
    • MLS000722839
    • Tris-p-dimethylaminophenylphosphine oxide
    • Tris(p-dimethylaminophenyl)phosphine oxide
    • IWM56R9ID6
    • MFCD00025649
    • 2-(6-Chloropyridin-2-yl)aceticacid
    • 4,4',4''-Phosphinylidynetris-[N,N-dimethylbenzenamine]
    • N-(4-(Bis[4-(dimethylamino)phenyl]phosphoryl)phenyl)-N,N-dimethylamine #
    • DTXSID7022122
    • WJWYOXIYLBXRKS-UHFFFAOYSA-N
    • 4,4',4''-Phosphinylidynetris(N,N-dimethylbenzenamine)
    • Benzenamine, 4,4',4''-phosphinylidynetris*N,N-dimethyl-
    • Benzenamine, 4,4',4''-phosphinylidynetris[N,N-dimethyl-
    • N-(4-{BIS[4-(DIMETHYLAMINO)PHENYL]PHOSPHORYL}PHENYL)-N,N-DIMETHYLAMINE
    • CBMicro_004806
    • Benzenamine, 4,4',4''-phosphinylidynetris(N,N-dimethyl-
    • N1,N1-dimethyl-4-{di[4-(dimethylamino)phenyl]phosphoryl}aniline
    • EU-0002471
    • CB06798
    • SCHEMBL6293293
    • Phosphine oxide, tris[p-(dimethylamino)phenyl]-
    • C24H30N3OP
    • SMR000304835
    • SMSF0003365
    • 4-{bis[4-(dimethylamino)phenyl]phosphoroso}-N,N-dimethylaniline
    • UNII-IWM56R9ID6
    • Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl-
    • 807-20-5
    • Inchi: 1S/C24H30N3OP/c1-25(2)19-7-13-22(14-8-19)29(28,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3
    • Chiave InChI: WJWYOXIYLBXRKS-UHFFFAOYSA-N
    • Sorrisi: P(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)(C1C=CC(=CC=1)N(C)C)=O

Proprietà calcolate

  • Massa esatta: 407.213
  • Massa monoisotopica: 407.213
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 464
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 26.8Ų

Proprietà sperimentali

  • Densità: 1.16
  • Punto di fusione: 275 °C
  • Punto di ebollizione: 600.6°C at 760 mmHg
  • Punto di infiammabilità: 317.1°C
  • Indice di rifrazione: 1.613
  • PSA: 36.60000
  • LogP: 3.52400

Benzenamine,4,4',4''-phosphinylidynetris[N,N-dimethyl- Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.